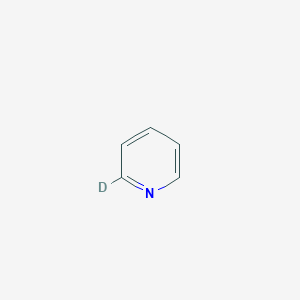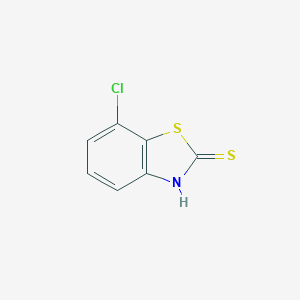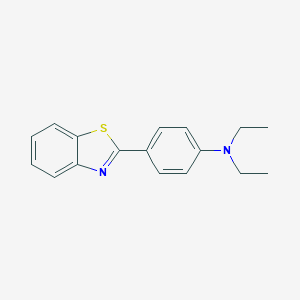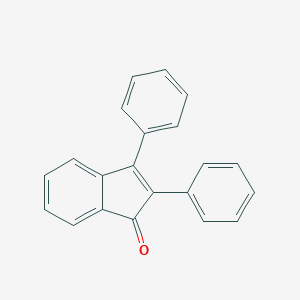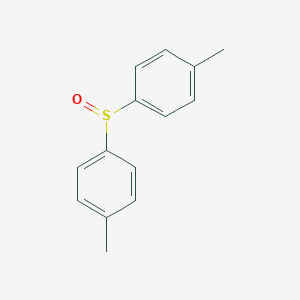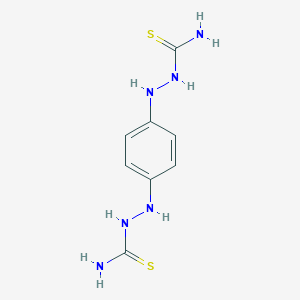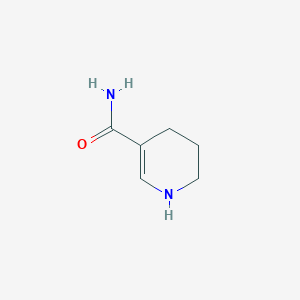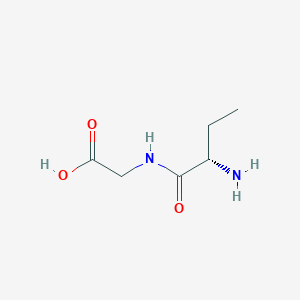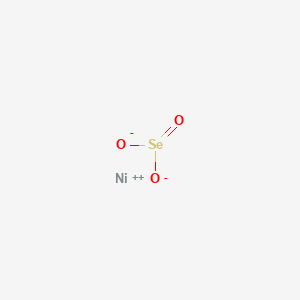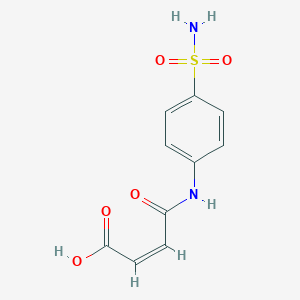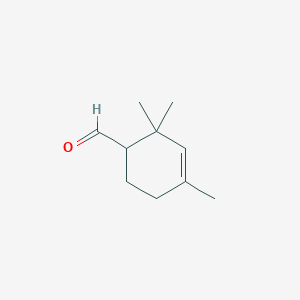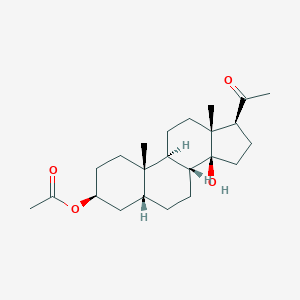![molecular formula C9H8O2 B167492 Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid CAS No. 1708-58-3](/img/structure/B167492.png)
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid, also known as BCTC, is a chemical compound that belongs to the family of bicyclic compounds. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been extensively studied for its potential applications in scientific research, particularly in the field of pain management.
作用機序
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid acts as a selective antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals. By blocking the activity of this receptor, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid can reduce the sensitivity of pain receptors and thereby alleviate pain. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines, which may contribute to its anti-inflammatory properties. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been shown to reduce the activity of nociceptors, which are responsible for the transmission of pain signals. Additionally, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has several advantages as a research tool. It is a potent and selective antagonist of the TRPV1 receptor, which allows for precise targeting of this receptor in experiments. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has some limitations as a research tool. It has relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been shown to have some off-target effects, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid. One area of interest is the development of more selective TRPV1 antagonists, which could have improved efficacy and fewer off-target effects. Another area of interest is the investigation of the role of TRPV1 in other conditions, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid, which could lead to the development of new treatments for pain and inflammation.
合成法
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-cyclohexadienone with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid.
科学的研究の応用
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has been widely used in scientific research, particularly in the field of pain management. It has been shown to have potent analgesic effects in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid has also been investigated for its potential applications in the treatment of other conditions, such as epilepsy, anxiety, and depression.
特性
CAS番号 |
1708-58-3 |
|---|---|
製品名 |
Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC名 |
bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2,(H,10,11) |
InChIキー |
UIGHTYFBHFXDLP-UHFFFAOYSA-N |
SMILES |
C1CC2=C1C=CC=C2C(=O)O |
正規SMILES |
C1CC2=C1C=CC=C2C(=O)O |
同義語 |
Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid (7CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



